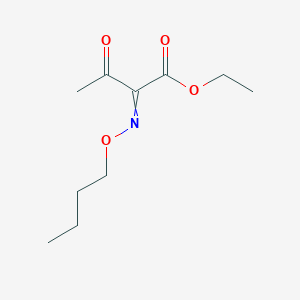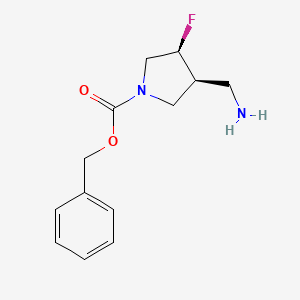![molecular formula C21H27BrN4O3 B8497266 tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate](/img/structure/B8497266.png)
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazinone Moiety: The pyrazinone ring can be synthesized through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Coupling Reaction: The pyrazinone derivative is then coupled with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone moiety, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine:
- Investigated for its potential as a drug candidate due to its unique structural features.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Potential applications in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the pyrazinone moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- **tert-Butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness:
- The unique combination of a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group sets it apart from other similar compounds.
- The presence of the bromine atom provides opportunities for further functionalization through substitution reactions.
This detailed article provides a comprehensive overview of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27BrN4O3 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O3/c1-21(2,3)29-20(28)26-11-9-15(10-12-26)14-5-7-16(8-6-14)23-18-19(27)25(4)13-17(22)24-18/h5-8,13,15H,9-12H2,1-4H3,(H,23,24) |
InChI Key |
ZHHDGJCBGNKVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=CN(C3=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate](/img/structure/B8497212.png)




![5-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8497264.png)



![4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline](/img/structure/B8497297.png)


